LogP Reduction Relative to 3-Bromo-4-nitro-1H-indazole Improves Predicted Solubility
The 6-hydroxy substituent reduces the computed XLogP3 value by 0.3 log units compared with the des‑hydroxy analog 3‑bromo‑4‑nitro‑1H‑indazole, moving the compound closer to the optimal oral drug space (LogP 1–3) [1]. A vendor-calculated LogP of 1.94 further confirms this trend .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 (PubChem) / LogP = 1.94 (vendor calculated) |
| Comparator Or Baseline | 3-Bromo-4-nitro-1H-indazole (CAS 74209-17-9): XLogP3 = 2.4 (PubChem) |
| Quantified Difference | ΔLogP ≈ –0.3 to –0.46 |
| Conditions | Computed by XLogP3 3.0 (PubChem) and vendor proprietary algorithm |
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility and reduced off-target binding, making the compound a more developable lead scaffold.
- [1] PubChem. XLogP3 values for CID 136268828 (2.1) and CID 640601 (2.4). View Source
